Quinapril-d5 Benzyl Ester
Description
Properties
Molecular Formula |
C₃₂H₃₁D₅N₂O₅ |
|---|---|
Molecular Weight |
533.67 |
Synonyms |
[3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester |
Origin of Product |
United States |
Advanced Analytical Characterization of Quinapril D5 Benzyl Ester
Mass Spectrometric Elucidation of Isotopic Enrichment and Structural Integrity
Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds, providing precise mass measurements and structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI) coupled to Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which are critical for confirming isotopic labeling. mdpi.com For Quinapril-d5 Benzyl (B1604629) Ester, HRMS is used to verify the incorporation of five deuterium (B1214612) atoms. The instrument's high resolving power allows for the differentiation between the isotopically labeled compound and any unlabeled counterparts or other impurities.
The expected accurate mass for the protonated molecule [M+H]⁺ of Quinapril-d5 Benzyl Ester (Molecular Formula: C₃₂D₅H₃₁N₂O₅) is calculated to be 534.300 g/mol , an increase of approximately 5 Da compared to its non-deuterated analog. lgcstandards.com The precise mass measurement by HRMS confirms the elemental composition and, consequently, the successful incorporation of the five deuterium atoms. The IUPAC name, benzyl (3S)-2-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate, specifies that the deuterium atoms are located on the terminal phenyl ring. lgcstandards.com This location is confirmed by the mass shifts observed in specific fragment ions during tandem MS analysis.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₂D₅H₃₁N₂O₅ | lgcstandards.com |
| Molecular Weight | 533.669 g/mol | lgcstandards.comusbio.netpharmaffiliates.com |
| Accurate Mass | 533.294 Da | lgcstandards.com |
Tandem mass spectrometry (MS/MS) is employed to verify the molecular structure and confirm the specific location of the deuterium labels. nih.gov The fragmentation pattern of this compound is compared to that of its unlabeled counterpart. Key fragmentation pathways for ACE inhibitors like Quinapril (B1585795) typically involve the cleavage of ester and amide bonds. core.ac.ukeurekaselect.com
Nuclear Magnetic Resonance Spectroscopy for Isotopic and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. For isotopically labeled compounds, a combination of ¹H, ¹³C, and ²H NMR is used to confirm the structure and assess isotopic purity.
Deuterium (²H) NMR is a direct method for observing the presence and location of deuterium atoms within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approx. 0.016%), a strong signal in the ²H NMR spectrum is a clear indication of successful isotopic enrichment. wikipedia.orgoup.com The spectrum of this compound would be expected to show a distinct resonance in the aromatic region, corresponding to the five deuterium atoms on the phenyl ring. The integration of this signal can be used to quantify the level of deuteration, providing a measure of isotopic purity. sigmaaldrich.com Unlike ¹H NMR, ²H NMR spectra show only the signals from the deuterium nuclei, resulting in a much simpler spectrum that is useful for verifying the effectiveness of the deuteration process. wikipedia.orgsigmaaldrich.com
Proton (¹H) NMR and Carbon-13 (¹³C) NMR provide a complete picture of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, the key confirmation of deuteration is the significant reduction or complete absence of signals in the aromatic region corresponding to the protons of the terminal phenyl ring (typically around 7.2-7.4 ppm). oregonstate.educhemicalbook.com The other protons in the molecule, such as those on the benzyl group, the isoquinoline (B145761) core, and the aliphatic side chains, should exhibit their characteristic chemical shifts and coupling patterns, confirming that the rest of the structure is intact.
In the ¹³C NMR spectrum, the carbons directly bonded to deuterium atoms will show significantly altered signals. Due to C-D coupling, these signals often appear as multiplets with reduced intensity compared to their protonated counterparts. The chemical shifts of carbons in the deuterated phenyl ring (typically 125-140 ppm) would be affected. oregonstate.educompoundchem.com The remaining carbon signals from the benzyl ester, isoquinoline, and ethyl ester groups should be consistent with the expected structure, thus verifying the molecular backbone. chegg.com
Table 2: Predicted ¹H NMR Chemical Shifts for Key Structural Moieties of this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Benzyl group) | 7.3 - 7.5 |
| Aromatic (Isoquinoline) | 7.0 - 7.2 |
| CH₂ (Benzyl) | ~5.2 |
| Ethyl Ester (CH₂) | ~4.1 |
| Ethyl Ester (CH₃) | ~1.2 |
| Aliphatic Protons | 1.8 - 3.5 |
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (Benzyl, Isoquinoline) | 125 - 140 |
| Aromatic (Phenyl-d5) | 125 - 140 (signals are multiplets with reduced intensity) |
| CH₂ (Benzyl) | ~67 |
| Ethyl Ester (CH₂) | ~61 |
Chromatographic Purity and Impurity Profiling Methodologies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the chemical purity of this compound and for identifying and quantifying any related impurities. google.comwindows.net Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the quality and safety of drug-related substances. chromatographyonline.comrroij.com
A stability-indicating reversed-phase HPLC method, often coupled with UV or MS detection, is typically developed for this purpose. The method must be capable of separating this compound from its potential impurities, which could include starting materials, by-products from the synthesis, and degradation products. allmpus.comvenkatasailifesciences.comsimsonpharma.com Common impurities related to Quinapril include its diketopiperazine degradation product and various epimers. windows.netallmpus.com
Method development involves optimizing several parameters, including the stationary phase (e.g., C8 or C18 columns), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH, and temperature, to achieve adequate separation of all components. chromatographyonline.com Validation of the analytical method ensures its accuracy, precision, linearity, and sensitivity for the quantification of both the main compound and its impurities. rroij.com The purity of this compound is typically reported as a percentage area determined by HPLC with UV detection.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
For the purity assessment of this compound, a stability-indicating HPLC method is crucial. Such a method would be validated according to ICH guidelines to demonstrate its specificity, accuracy, precision, and robustness. jetir.org
A typical HPLC system for this analysis would include a quaternary pump, an autosampler, a column oven, and a UV detector. The detection wavelength is often set around 215-240 nm, where the quinoline (B57606) chromophore exhibits strong absorbance. windows.netjetir.org
Below is an interactive data table summarizing typical HPLC parameters that could be adapted for the analysis of this compound.
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of non-polar to moderately polar compounds. |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH adjusted) | Controls the ionization of acidic and basic functional groups to achieve optimal separation. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the reverse-phase column. |
| Elution Mode | Gradient | Allows for the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | UV at 220 nm | Wavelength at which the aromatic rings in the molecule absorb UV light. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
Gas Chromatography (GC) Applications in Volatile Derivatives
Gas Chromatography (GC) is generally less suitable for the direct analysis of large, non-volatile, and thermally labile molecules like this compound. The high temperatures required for volatilization in the GC inlet can lead to the degradation of the compound, resulting in inaccurate quantification and the appearance of artifact peaks.
For GC analysis to be feasible, derivatization would be necessary to convert the non-volatile this compound into a more volatile and thermally stable derivative. However, this adds complexity to the sample preparation process and may introduce new sources of error. Given the availability of robust HPLC methods, GC is not a preferred technique for the routine analysis of this compound.
Spectroscopic and Other Complementary Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive understanding of the molecule's identity.
Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound. When coupled with HPLC (LC-MS), it can provide mass information for the parent compound and any detected impurities. researchgate.net The expected molecular weight of this compound (C32H31D5N2O5) is approximately 533.67 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
The following interactive data table outlines the expected mass-to-charge ratios (m/z) for the protonated molecule and key fragments of this compound in a positive ion mode mass spectrum.
| Ion | Expected m/z | Description |
|---|---|---|
| [M+H]+ | 534.7 | Protonated molecule |
| [M+Na]+ | 556.7 | Sodium adduct |
| Fragment 1 | Variable | Loss of the benzyl group |
| Fragment 2 | Variable | Cleavage of the ester or amide bonds |
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the detailed structure of the molecule. Both ¹H NMR and ¹³C NMR spectra would be acquired. In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the five deuterated positions, when compared to the spectrum of the non-deuterated analog, would confirm the successful isotopic labeling. The remaining proton signals would be consistent with the structure of the quinapril benzyl ester backbone.
Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl groups of the esters and amides, and the aromatic rings.
Certificate of Analysis (CoA) for a reference standard of this compound would typically include data from these analytical techniques to confirm its identity and purity. synzeal.com
Applications of Quinapril D5 Benzyl Ester in Advanced Research Studies
Role as an Internal Standard in Quantitative Bioanalytical Methodologies
In quantitative bioanalysis, the goal is to accurately measure the concentration of a drug or metabolite in a complex biological matrix like plasma, urine, or tissue. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for use as internal standards in these assays, particularly those employing mass spectrometry. kcasbio.comnih.gov Quinapril-d5 Benzyl (B1604629) Ester is an ideal internal standard for the quantification of Quinapril (B1585795) Benzyl Ester or related compounds. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. biopharmaservices.com Its purpose is to correct for variability during the analytical process. biopharmaservices.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying compounds in complex mixtures. biopharmaservices.com The use of a SIL internal standard like Quinapril-d5 Benzyl Ester is integral to developing robust and reliable LC-MS/MS methods. sigmaaldrich.com
During method development, the chromatographic conditions are optimized so that the SIL internal standard co-elutes with the unlabeled analyte. waters.com Because deuteration can sometimes cause a slight shift in retention time (an "isotope effect"), careful chromatographic optimization is necessary to ensure the analyte and IS experience the same conditions as they enter the mass spectrometer. waters.com
For a bioanalytical method to be considered valid, it must meet stringent criteria for accuracy, precision, selectivity, and stability as defined by regulatory bodies. The use of a SIL-IS helps achieve these criteria by compensating for procedural variations. For example, if there is a slight inconsistency in sample extraction or injection volume, both the analyte and the co-eluting this compound will be affected proportionally. biopharmaservices.com The final measurement is based on the ratio of the analyte's response to the internal standard's response, which remains constant even if the absolute signal intensity fluctuates. kcasbio.com This normalization is key to achieving the high degree of precision and accuracy required for bioanalytical studies. clearsynth.com
Table 1: Representative Inter-day and Intra-day Precision and Accuracy Data for an LC-MS/MS Assay Using a Deuterated Internal Standard
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | ||
| Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) | ||
| LLOQ | 1.0 | 1.04 | 5.8 | 104.0 | 1.07 |
| LQC | 3.0 | 2.91 | 4.5 | 97.0 | 2.98 |
| MQC | 50.0 | 51.5 | 2.1 | 103.0 | 49.7 |
| HQC | 150.0 | 147.8 | 1.9 | 98.5 | 151.2 |
| This table illustrates typical validation data for a bioanalytical method. The low Coefficient of Variation (%CV) and high Accuracy values demonstrate the robustness of the assay, which is significantly enhanced by the use of a stable isotope-labeled internal standard. Data is hypothetical and for illustrative purposes. |
Deuteration significantly enhances the specificity of an assay that uses mass spectrometry for detection. In MS/MS analysis, a specific precursor ion is selected and fragmented to produce characteristic product ions. For Quinapril Benzyl Ester and its deuterated analog, the precursor ions will have different mass-to-charge ratios (m/z) due to the five-dalton mass difference from the deuterium (B1214612) atoms.
This mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard, eliminating any potential for cross-signal interference. clearsynth.com This clear differentiation is crucial for enhancing the specificity of the assay, ensuring that the signal being measured for the analyte is truly from the analyte and not from any component of the internal standard. Furthermore, the use of a SIL-IS can improve the signal-to-noise ratio, effectively enhancing the sensitivity and allowing for a lower limit of quantitation (LLOQ).
The "matrix effect" is a major challenge in LC-MS/MS bioanalysis. kcasbio.com It refers to the alteration of ionization efficiency for the target analyte due to co-eluting components from the biological matrix (e.g., salts, lipids, proteins). chromatographyonline.com This can lead to either ion suppression or enhancement, causing a decrease or increase in the analyte's signal, which can severely compromise the accuracy and reproducibility of the results. nih.govwaters.com
This compound is an ideal tool for mitigating the matrix effect. waters.com Because its chemical structure and physicochemical properties are nearly identical to the unlabeled analyte, it is assumed to experience the same degree of ion suppression or enhancement. jst.go.jp By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to more accurate and reliable quantification. kcasbio.comclearsynth.com During method validation, the matrix effect is assessed across different lots of the biological matrix to ensure that the SIL-IS provides consistent correction. waters.com
Table 2: Example of Matrix Effect Assessment Using this compound as an Internal Standard
| Biological Matrix Lot | Analyte Peak Area (Absolute) | IS Peak Area (Absolute) | Analyte/IS Ratio | % Ion Suppression |
| Neat Solution (No Matrix) | 1,250,000 | 1,310,000 | 0.954 | N/A |
| Human Plasma Lot 1 | 850,000 | 890,000 | 0.955 | 32.0% |
| Human Plasma Lot 2 | 775,000 | 812,000 | 0.954 | 38.0% |
| Human Plasma Lot 3 | 910,000 | 955,000 | 0.953 | 27.2% |
| This table demonstrates how, despite significant and variable ion suppression in different plasma lots (as shown by the drop in absolute peak areas), the ratio of the analyte to the stable isotope-labeled internal standard (IS) remains constant. This consistency validates the use of the SIL-IS to correct for matrix effects. |
Mechanistic Investigations Utilizing Deuterium Isotope Effects
Beyond its role as an analytical standard, the deuterium labeling in this compound allows it to be used as a probe in mechanistic studies, primarily through the exploitation of the deuterium kinetic isotope effect (KIE). wikipedia.org
The kinetic isotope effect is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction. The covalent bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H). researchgate.net Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate than breaking a C-H bond.
Deuterium labeling is a powerful technique for tracing the fate of specific hydrogen atoms through complex reaction sequences and for understanding the stereochemistry of reaction products. Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is critical in pharmacology, as different stereoisomers (enantiomers or diastereomers) of a drug can have vastly different biological activities.
By strategically placing deuterium atoms on a molecule like this compound, researchers can follow the label through various chemical or enzymatic transformations. Using analytical techniques like NMR spectroscopy or mass spectrometry, the position of the deuterium in the final product can be determined. hwb.gov.in This acts as a "label" that reveals information about the reaction mechanism, such as whether a particular hydrogen atom was added, removed, or transferred, and from which face of the molecule the transformation occurred. This approach provides deep insights into the stereochemical pathways of enzymatic reactions and can help elucidate the precise mechanisms by which enzymes achieve their remarkable specificity.
Precursor in Metabolic Pathway Elucidation Research
This compound, a stable isotope-labeled analog of Quinapril, serves as a critical tool in advanced non-clinical research, particularly in the elucidation of metabolic pathways. Its structure, which incorporates five deuterium atoms, renders it distinguishable from its non-labeled counterpart by mass spectrometry, without altering its fundamental chemical behavior. This characteristic allows it to be used as a tracer in complex biological systems to investigate the biotransformation of Quinapril and its analogs.
Tracing Non-Clinical Metabolic Fates of Quinapril and its Analogs
In non-clinical metabolic studies, this compound is utilized to trace the metabolic fate of the parent compound. When introduced into in vitro or in vivo biological systems, its metabolic journey can be meticulously tracked. Researchers can differentiate the deuterated metabolites from endogenous molecules and the unlabeled drug, providing a clear picture of the biotransformation processes.
Quinapril is a prodrug that is metabolized into its active form, Quinaprilat, through the cleavage of its ester group. smpdb.ca It is also metabolized into other inactive products. drugbank.comnih.gov The use of a labeled compound like this compound allows for the precise tracking and identification of these and other potential metabolites. By analyzing samples (e.g., plasma, urine, feces) using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the drug and its various metabolic products, mapping out the complete metabolic pathway. This is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models.
Studies of Esterase-Mediated Hydrolysis Pathways (non-clinical models)
The conversion of the prodrug Quinapril to its pharmacologically active diacid metabolite, Quinaprilat, is a crucial activation step mediated by esterase enzymes, primarily in the liver. smpdb.camedpath.com this compound is an invaluable tool for studying the specifics of this esterase-mediated hydrolysis in non-clinical models.
By using a benzyl ester analog instead of the ethyl ester of the parent drug, researchers can investigate the substrate specificity and kinetics of the involved esterases. The five deuterium atoms provide a stable isotopic label that allows for precise quantification in metabolic assays. These studies help to:
Determine the rate of hydrolysis of the benzyl ester compared to other ester analogs.
Identify the specific esterase isozymes responsible for the metabolic conversion.
Understand how different chemical structures at the ester position influence the efficiency of the bioactivation process.
This research provides fundamental insights into the structure-activity relationships of prodrug activation, guiding the design of future drug candidates with optimized metabolic profiles.
Contributions to Pharmaceutical Impurity Reference Standards and Quality Control Research
In the domain of pharmaceutical manufacturing and quality control, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This compound plays a significant role as a reference standard in the analytical methods developed for this purpose.
Identification and Quantification of Quinapril-Related Substances
During the synthesis and storage of Quinapril, several related substances or impurities can form. windows.net These impurities must be identified, monitored, and controlled to ensure the safety and efficacy of the final drug product. This compound is frequently used as an internal standard in chromatographic methods, such as high-performance liquid chromatography (HPLC) and LC-MS, for the accurate quantification of these impurities. venkatasailifesciences.com
Because a stable isotope-labeled standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in mass spectrometry. However, it is easily distinguished by its higher mass. By adding a known amount of this compound to a sample, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of known and unknown impurities.
Table 1: Common Quinapril Impurities Monitored in Quality Control
| Impurity Name | Common Designation | Role in Analysis |
| (3S)-2-[(2S)-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Quinaprilat (Active Metabolite) | Key related substance and active form of the drug. |
| Ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | Quinapril EP Impurity D | A potential degradation product. |
| (2S)-2-[(3S,11aS)-3-Methyl-1,4-dioxo-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid | Quinapril EP Impurity C | A diketopiperazine derivative formed via degradation. |
| (S)-2-((S)-1-Carboxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-4-phenylbutanoic acid | Quinapril EP Impurity G | Process impurity or degradation product. |
This table is for illustrative purposes and lists some of the well-known related substances of Quinapril.
Method Development and Validation for Impurity Analysis
The development of robust and reliable analytical methods for impurity profiling is a regulatory requirement. This compound is instrumental in the validation of these methods. Method validation ensures that the analytical procedure is suitable for its intended purpose.
During validation, the labeled standard is used to establish key performance characteristics of the assay, including:
Accuracy: Ensuring the measured amount of an impurity is close to the true amount.
Precision: Confirming that repeated measurements yield similar results.
Linearity: Verifying that the method gives results that are directly proportional to the concentration of the impurity over a specific range.
Limit of Quantification (LOQ): Determining the lowest amount of an impurity that can be accurately measured.
By providing a stable and reliable reference point, this compound enhances the quality and reliability of the analytical data generated during method development and routine quality control. venkatasailifesciences.compharmaffiliates.com
Stability-Indicating Methodologies in Pharmaceutical Research
A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its degradation products, excipients, and other impurities. Such methods are crucial for determining the shelf-life and storage conditions of a pharmaceutical product. These methodologies are often developed through forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, heat, light, and oxidation to intentionally produce degradants. asianpubs.orgeurekaselect.com
This compound is a valuable tool in the development of these stability-indicating methods. pharmaffiliates.com As an internal standard, it helps ensure that the chromatographic separation is adequate to resolve the parent drug from all significant degradation products. eurekaselect.comresearchgate.net It allows for the accurate quantification of the decrease in the active ingredient and the corresponding increase in degradation products over time. This information is critical for establishing the degradation pathways and kinetics of the drug, which is a key component of stability studies mandated by regulatory bodies like the International Conference on Harmonisation (ICH). asianpubs.org
Table 2: Applications of this compound in Research
| Research Area | Specific Application | Purpose |
| Metabolic Pathway Elucidation | Tracer in Non-Clinical Models | To track the absorption, distribution, metabolism, and excretion (ADME) of Quinapril and identify its metabolites. |
| Enzymatic Hydrolysis Studies | Substrate for Esterases | To investigate the kinetics and mechanisms of the enzymatic conversion of the prodrug to its active form. |
| Quality Control | Internal Standard | For the accurate identification and quantification of process-related and degradation impurities in Quinapril API. |
| Analytical Method Validation | Reference Compound | To establish the accuracy, precision, and reliability of analytical methods used for impurity profiling. |
| Stability Studies | Internal Standard in Forced Degradation | To develop stability-indicating methods that can separate and quantify the drug from its degradation products. |
Stability and Degradation Pathway Investigations of Quinapril Benzyl Ester Derivatives
Hydrolytic Degradation Mechanisms of Ester Linkages
The ester linkages in quinapril (B1585795) and its derivatives, including the benzyl (B1604629) ester, are primary sites for hydrolytic degradation. This process involves the cleavage of the ester bond, typically initiated by the nucleophilic attack of a water molecule. In the case of Quinapril-d5 Benzyl Ester, two ester groups are susceptible to hydrolysis: the ethyl ester and the benzyl ester.
Hydrolysis of the ethyl ester group leads to the formation of quinaprilat, the active metabolite of quinapril. Similarly, cleavage of the benzyl ester would result in the corresponding carboxylic acid. The rate of this hydrolysis is significantly influenced by pH and the presence of acidic or basic catalysts. benthamdirect.comresearchgate.net Generally, ester hydrolysis is accelerated under both acidic and basic conditions.
Another significant degradation pathway for quinapril and its analogs is intramolecular cyclization, which leads to the formation of a diketopiperazine derivative. researchgate.netgoogle.com This reaction involves the aminolysis of the ester by the secondary amine within the molecule. This process is also influenced by temperature, with higher temperatures accelerating the rate of cyclization. google.com
A study on quinapril hydrochloride demonstrated that its decomposition in tablets follows a first-order reaction model and proceeds through both hydrolysis of the ester group and intramolecular cyclization. nih.gov The presence of humidity significantly impacts the degradation process. semanticscholar.orgeurekaselect.com
The degradation pathways of quinapril are summarized in the table below.
| Degradation Pathway | Description | Resulting Products |
| Ester Hydrolysis | Cleavage of the ethyl or benzyl ester linkage by water. | Quinaprilat (from ethyl ester hydrolysis), corresponding carboxylic acid (from benzyl ester hydrolysis). |
| Intramolecular Cyclization | Nucleophilic attack of the internal secondary amine on the ester carbonyl group. | Diketopiperazine derivative. |
Oxidative Pathways and Photodegradation Studies of Quinapril Analogs
While hydrolysis is a major degradation route, oxidative and photodegradation pathways can also contribute to the instability of quinapril analogs. Stress testing of quinapril and related ACE inhibitors has shown that they are generally stable under oxidative conditions, such as exposure to hydrogen peroxide, and photolytic stress. researchgate.net
However, the specific susceptibility of this compound to oxidative and photodegradation would depend on its molecular structure and the presence of any photosensitive or easily oxidizable functional groups. The deuteration at the benzyl position is unlikely to significantly alter its susceptibility to these degradation pathways compared to the non-deuterated analog.
Further focused studies on the forced degradation of this compound under various oxidative and photolytic conditions would be necessary to fully elucidate these specific degradation pathways and identify any resulting degradation products.
Influence of Environmental Factors on Chemical Stability (e.g., pH, temperature)
Environmental factors, particularly pH and temperature, play a crucial role in the chemical stability of quinapril and its derivatives.
pH: The rate of degradation of quinapril is highly pH-dependent. nih.gov Studies have shown that quinapril is most stable in a narrow pH range of 5.5-6.5. nih.gov Outside of this range, both acidic and basic conditions can catalyze the hydrolysis of the ester linkages and the intramolecular cyclization reaction. benthamdirect.comresearchgate.net For instance, the presence of basic excipients like magnesium stearate (B1226849) has been shown to significantly increase the degradation rate of quinapril hydrochloride. researchgate.netsemanticscholar.org In lyophilized amorphous quinapril, a high degradation rate is observed between pH 3 and 6. doi.org
Temperature: Elevated temperatures accelerate the degradation of quinapril. eurekaselect.com The formation of the diketopiperazine degradation product is particularly accelerated at temperatures above 45°C. google.com Kinetic studies on the degradation of quinapril hydrochloride in tablets have been conducted using "enhanced ageing" tests at temperatures ranging from 333 K to 383 K (60°C to 110°C), confirming the significant impact of temperature on decomposition. nih.gov
The following table summarizes the influence of these environmental factors on the stability of quinapril analogs.
| Environmental Factor | Influence on Stability |
| pH | Degradation is minimized in the pH range of 5.5-6.5. nih.gov Both acidic and basic conditions accelerate hydrolysis and cyclization. benthamdirect.comresearchgate.net |
| Temperature | Higher temperatures increase the rate of degradation, particularly the formation of diketopiperazine. nih.govgoogle.com |
| Humidity | Increased relative humidity accelerates hydrolytic degradation. researchgate.netsemanticscholar.orgeurekaselect.com |
Analytical Methodologies for Degradation Product Identification and Quantification
Several advanced analytical techniques are employed to identify and quantify the degradation products of quinapril and its derivatives, ensuring the quality and safety of pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for stability testing. semanticscholar.orgnih.gov Stability-indicating HPLC methods have been developed to separate quinapril from its major degradants, allowing for accurate quantification of the parent drug and its impurities. nih.gov
Ultra-High-Performance Liquid Chromatography (UPLC) offers faster and more efficient separations compared to conventional HPLC. benthamdirect.comresearchgate.net UPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS/MS) is a powerful tool for the rapid analysis of quinapril and its by-products. benthamdirect.comresearchgate.neteurekaselect.com UPLC-MS/MS enables not only the detection and quantification of degradation products but also their structural elucidation based on their mass-to-charge ratio and fragmentation patterns. benthamdirect.comresearchgate.net
A study detailing the forced degradation of quinapril utilized UPLC-DAD and UPLC/MS/MS to identify by-products and develop degradation kinetics. benthamdirect.comresearchgate.net The separation was achieved on a C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) hydrogencarbonate buffer. benthamdirect.comresearchgate.net This methodology allowed for the profiling, identification, and quantification of degradation products under various stress conditions, including acidic, neutral, and alkaline media at elevated temperatures. benthamdirect.comresearchgate.net
The table below outlines the primary analytical methods used in the stability studies of quinapril.
| Analytical Method | Application |
| HPLC | Separation and quantification of quinapril and its degradation products. semanticscholar.orgnih.govnih.gov |
| UPLC-DAD | Rapid and efficient separation with UV detection for quantification. benthamdirect.comresearchgate.net |
| UPLC-MS/MS | Sensitive detection, quantification, and structural elucidation of degradation products. benthamdirect.comresearchgate.neteurekaselect.com |
Future Directions and Emerging Research Avenues for Deuterated Compounds in Chemical Biology
Expanding Applications of Deuterated Compounds Beyond Quantification
The utility of deuterated compounds is rapidly moving beyond their traditional role as passive tracers or internal standards in bioanalysis. The primary driver of this expansion is the Deuterium (B1214612) Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. nih.govresearchgate.net Since many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds as a rate-limiting step, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can significantly slow down the rate of metabolism. bionauts.jpgoogle.com
This principle, known as "precision deuteration," has several therapeutic applications:
Reduced Formation of Toxic Metabolites: If a specific metabolic pathway leads to a toxic byproduct, deuterating the site of that metabolic reaction can shunt metabolism towards safer pathways, thereby improving the drug's safety profile. nih.govnih.gov
Enhanced Efficacy and Target Selectivity: By preventing the formation of metabolites that may be less active or non-selective, deuteration can help maintain higher concentrations of the desired active parent drug, improving its therapeutic effect. nih.govnih.gov The cancer drug deucravacitinib (B606291) uses deuteration to improve its selectivity for its target kinase by preventing the formation of non-selective metabolites. nih.gov
Deuterium-Enabled Chiral Switching (DECS): For racemic drugs where the two enantiomers can interconvert in the body, deuterium can be used to stabilize the desired, more active enantiomer. Placing a deuterium atom at the chiral center can slow the rate of racemization, effectively "switching" a racemic drug to a single, stable enantiomer. x-chemrx.com
Development of Novel Synthetic Routes for Complex Labeled Analogs
The growing demand for complex deuterated molecules for both therapeutic and research applications has spurred significant innovation in synthetic chemistry. Traditional methods often involved multi-step syntheses starting from simple, commercially available deuterated precursors, which can be inefficient and costly. researchgate.net Modern research focuses on more sophisticated and efficient strategies.
Late-Stage Hydrogen Isotope Exchange (HIE): This is a powerful technique where deuterium is introduced into a complex, fully-formed molecule in the final stages of synthesis. This avoids the need to carry the isotopic label through a lengthy synthetic sequence. researchgate.net Advanced catalysts, often based on iridium or platinum, are used to selectively exchange specific C-H bonds with deuterium from a source like heavy water (D₂O). researchgate.net
Flow Chemistry: Performing deuteration reactions in continuous flow reactors offers significant advantages over traditional batch synthesis. x-chemrx.comtn-sanso.co.jp Flow chemistry allows for precise control over reaction parameters like temperature and pressure, improves safety when using reagents like deuterium gas, and can enhance reaction efficiency and throughput, making the production of compounds like Quinapril-d5 Benzyl (B1604629) Ester more scalable and cost-effective. x-chemrx.comtn-sanso.co.jpcolab.ws
Biocatalytic and Chemoenzymatic Methods: Enzymes offer unparalleled selectivity for performing chemical transformations. Researchers are developing biocatalytic methods that use enzymes to achieve highly specific and asymmetric deuteration under mild, environmentally friendly conditions. nih.gov For example, systems have been developed that use heavy water as the deuterium source to generate a deuterated cofactor (NADH), which is then used by various reductase enzymes to install deuterium with near-perfect stereoselectivity. nih.gov This approach is particularly valuable for creating chiral deuterated compounds. nih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a mild and effective method for deuteration. These reactions can facilitate H/D exchange at specific molecular positions, often using a photoredox catalyst and a deuterium source like D₂O. nih.gov
These novel routes are critical for synthesizing complex analogs, such as selectively deuterated versions of Quinapril (B1585795), which could be used to probe specific metabolic pathways or to develop next-generation ACE inhibitors with enhanced properties.
Advanced Computational Modeling in Mechanistic and Metabolic Research
Computational chemistry has become an indispensable tool for predicting and understanding the impact of deuteration. Before undertaking complex and expensive syntheses, in silico models can provide valuable insights into where deuteration would be most effective and how it might alter a molecule's behavior.
Quantum Mechanics (QM) in KIE Prediction: Quantum mechanical models are used to calculate the vibrational frequencies of C-H and C-D bonds. These calculations can accurately predict the magnitude of the kinetic isotope effect for a given metabolic reaction. nih.govijsdr.org By modeling the reaction's transition state, researchers can determine if C-H bond cleavage is indeed the rate-limiting step and thus if deuteration is likely to have a significant impact. acs.org
Hybrid QM/MM Models: For large systems like a drug molecule interacting with an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.comnih.gov In this approach, the critical region of the interaction (e.g., the C-H bond being cleaved and the enzyme's catalytic residues) is modeled with high-accuracy QM, while the rest of the protein and solvent are modeled with more computationally efficient molecular mechanics (MM). mdpi.com This allows for the study of enzymatic reactions and the prediction of KIEs in a biologically relevant context. nih.gov
Predicting Sites of Metabolism (SoM): Computational tools can analyze a drug's structure and predict which positions are most susceptible to metabolism by enzymes like cytochrome P450s. nih.govnih.gov By identifying these metabolic "hotspots," researchers can strategically select deuteration sites to block unwanted metabolism, guiding the design of more stable drug candidates without laborious trial-and-error synthesis. nih.gov
In the context of Quinapril-d5 Benzyl Ester, computational models could be used to predict how deuteration at different positions on the quinapril molecule would affect its metabolism by various esterases and other enzymes, helping to design new analogs with finely tuned pharmacokinetic properties.
Integration of Deuterated Standards in High-Throughput Screening Methodologies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, involving the rapid testing of thousands to millions of compounds. The accuracy and reliability of HTS assays are paramount. While traditionally used in smaller-scale pharmacokinetic studies, deuterated compounds like this compound are becoming integral to HTS workflows, particularly those utilizing mass spectrometry (MS) as a detection method.
Combating Matrix Effects in MS-Based HTS: Mass spectrometry is highly sensitive and specific, but it can be susceptible to "matrix effects," where other components in a biological sample (e.g., salts, lipids) suppress or enhance the ionization of the analyte, leading to inaccurate quantification. kcasbio.comscioninstruments.com A deuterated internal standard is the gold standard for correcting this. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects. texilajournal.comresearchgate.net By measuring the ratio of the analyte to the deuterated standard, these effects are normalized, ensuring highly accurate and precise data even in complex biological samples. kcasbio.com
Enabling Automation and Multiplexing: HTS workflows rely heavily on automation, including robotic liquid handlers for sample preparation. nih.govbiocompare.comcriver.com Deuterated internal standards can be added at the very beginning of the automated sample preparation process. nih.gov This allows the standard to correct for any variability or sample loss during extraction, precipitation, and other processing steps, which is crucial for maintaining data quality in a high-throughput environment. scioninstruments.com
Multiplexed Bioanalysis: In drug discovery, it is often necessary to measure a parent drug and several of its metabolites simultaneously. Multiplexed LC-MS/MS assays can be developed to quantify multiple analytes in a single run. nih.gov Using a unique deuterated internal standard for each analyte of interest ensures the highest level of accuracy for each component being measured.
The use of this compound as an internal standard in a high-throughput assay for ACE inhibitors would ensure robust and reliable quantification, enabling researchers to accurately compare the potency and metabolic stability of thousands of potential new drug candidates efficiently.
Q & A
Q. Table 1. Key Parameters for Synthesis Optimization
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Reaction pH | 7.0–8.5 | HPLC retention time shift |
| Temperature | 25–40°C | Arrhenius plot analysis |
| Catalyst Loading | 0.5–1.2 mol% | Kinetic modeling |
Q. Table 2. Stability Testing Conditions
| Condition | Protocol | Outcome Metric |
|---|---|---|
| Acidic (pH 2) | 0.1 M HCl, 37°C, 24h | % Parent compound remaining |
| Alkaline (pH 10) | 0.1 M NaOH, 37°C, 24h | Degradation product profile |
| Oxidative | 3% H₂O₂, 25°C, 8h | Peroxide-induced cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
